Scolopendrine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

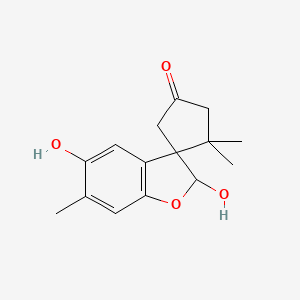

Scolopendrine is a natural product found in Scolopendra subspinipes with data available.

Wissenschaftliche Forschungsanwendungen

Novel Quinoline Alkaloid from Centipedes

Scolopendrine, a novel quinoline alkaloid isolated from the centipede Scolopendra subspinipes mutilans L. Koch, is characterized by its unique 7-benzyl moiety in the quinoline ring. This distinct structure differentiates it from previously reported quinoline alkaloids, showcasing its potential in scientific research for novel compound discovery and characterization (Noda et al., 2001).

Therapeutic Applications in Traditional Medicine

This compound and its derivatives have been traditionally used in Korean medicine for various treatments. Studies have reported its application in treating herniated intervertebral discs (HIVD) of the lumbar spine, showing significant efficacy in pain relief and functional improvement (Park et al., 2001). Similar applications have been noted in the treatment of carpal tunnel syndrome and other inflammatory conditions, where this compound derivatives are used for their potential anti-inflammatory effects (a et al., 2005) (Won et al., 2004).

Safety and Toxicity Studies

Comprehensive safety and toxicity studies have been conducted on Scolopendrid Pharmacopuncture, a derivative used in traditional treatments. These studies, conducted on Sprague-Dawley rats, provide a foundation for understanding the relative safety of this compound-based treatments, marking its potential for further clinical applications (Son et al., 2014).

Antimicrobial Activity

This compound has exhibited broad-spectrum antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. This characteristic is attributed to its ability to remain stable and active under various environmental conditions, making it a potential candidate for the development of new antimicrobial agents (Wenhua et al., 2006).

Methodological Advancements in Treatment Studies

An analysis of existing studies on Scolopendrid Herbal Acupuncture provides insights into its pharmacological actions, such as anti-convulsive, analgesic, anti-inflammatory, anti-tumor actions, and microbe inhibition. This analysis also highlights the need for more rigorous clinical studies and methodology improvements to validate and enhance the therapeutic applications of this compound (Kim Sung-chul, 2006).

Eigenschaften

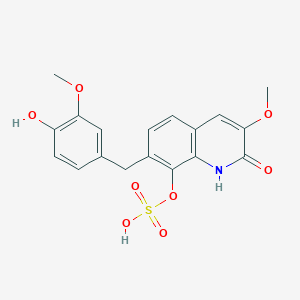

Molekularformel |

C18H17NO8S |

|---|---|

Molekulargewicht |

407.4 g/mol |

IUPAC-Name |

[7-[(4-hydroxy-3-methoxyphenyl)methyl]-3-methoxy-2-oxo-1H-quinolin-8-yl] hydrogen sulfate |

InChI |

InChI=1S/C18H17NO8S/c1-25-14-8-10(3-6-13(14)20)7-12-5-4-11-9-15(26-2)18(21)19-16(11)17(12)27-28(22,23)24/h3-6,8-9,20H,7H2,1-2H3,(H,19,21)(H,22,23,24) |

InChI-Schlüssel |

GAQLINTXWPLDAX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C(=C(C=C2)CC3=CC(=C(C=C3)O)OC)OS(=O)(=O)O)NC1=O |

Synonyme |

scolopendrine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B1249407.png)

![(8S)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B1249408.png)

![2,2-dimethylpropanoyloxymethyl (5R,6S)-3-[[(2-amino-2-oxoethyl)-methylamino]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1249410.png)

![ethyl (7S)-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B1249412.png)

![1-Benzoyl-3-cyanopyrrolo[1,2-a]quinoline](/img/structure/B1249415.png)

![7-[[1-Carboxy-3-(4-hydroxyphenyl)propyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B1249419.png)

![(6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1249422.png)